molecular formula C13H23N B3021578 1-(1-Adamantyl)propan-2-amine CAS No. 39978-69-3

1-(1-Adamantyl)propan-2-amine

Cat. No.: B3021578
CAS No.: 39978-69-3
M. Wt: 193.33 g/mol
InChI Key: IZRZEBNCIWGCDK-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)propan-2-amine is a compound derived from adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. Adamantane derivatives are notable for their stability and lipophilicity, making them valuable in various scientific and industrial applications. The incorporation of the adamantane moiety into different compounds often enhances their pharmacological properties, leading to the development of numerous bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)propan-2-amine can be synthesized through several methods. One common approach involves the alkylation of adamantane derivatives. For instance, the reaction of 1-adamantyl bromide with propan-2-amine under basic conditions can yield this compound. Another method involves the reductive amination of 1-adamantanone with propan-2-amine in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert ketones or imines derived from the compound back to amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often employed in substitution reactions.

Major Products:

    Oxidation: Formation of 1-(1-adamantyl)propan-2-one.

    Reduction: Conversion to this compound.

    Substitution: Various substituted amines and other derivatives.

Scientific Research Applications

1-(1-Adamantyl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its potential biological activities, including antiviral and neuroprotective properties.

    Medicine: Investigated for its potential use in treating neurological disorders and as a component in drug delivery systems.

    Industry: Utilized in the production of high-performance materials and as a stabilizer in various formulations.

Comparison with Similar Compounds

1-(1-Adamantyl)propan-2-amine can be compared with other adamantane derivatives such as:

    Amantadine: Known for its antiviral and anti-Parkinsonian properties.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral agent with a similar structure.

Uniqueness: this compound stands out due to its specific structural modifications, which may confer unique pharmacological properties compared to other adamantane derivatives

Properties

IUPAC Name

1-(1-adamantyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h9-12H,2-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRZEBNCIWGCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC12CC3CC(C1)CC(C3)C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960474
Record name 1-(Adamantan-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56558-33-9, 39978-69-3
Record name Adamantylamphetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Adamantan-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Adamantyl-2-propanone oxime (59 gm.) was dissolved in 775 ml. acetic acid, 10 gm. PtO2 added and the mixture hydrogenated at about 40 lbs. pressure. The solution was filtered and concentrated. The residue was dissolved in 2 liters of ether, added, over 5-10 minutes, to 84 gm. NaHCO3 in 10 liters of water and stirred for 1/2 hour. The ether was separated and concentrated and the residue treated with 50 ml. acetic acid, and concentrated. The acetic acid residue was dissolved in 200 ml. ether, added to 8.4 gm. NaHCO3 in 1 liter of water and this solution added to the main solution. NaOH (53 ml. of 50% solution) was added to the combined aqueous solutions, stirred 5 minutes and extracted with 2 × 1.5 liters of ether. The ether extract was dried and concentrated and the residue distilled to give 42.2 gm. product, b25 161°.
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59 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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